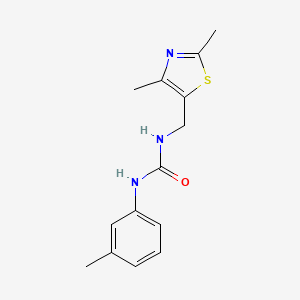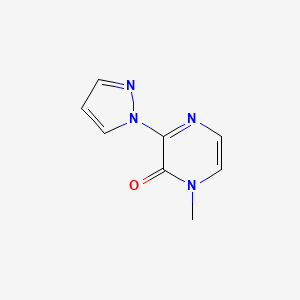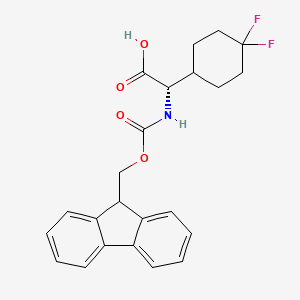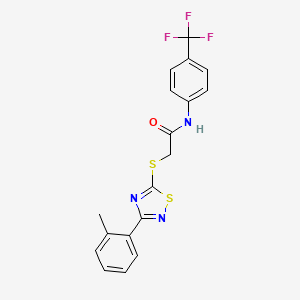
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one, also known as CPO-27, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of metal-organic frameworks (MOFs), which are porous materials composed of metal ions and organic ligands. CPO-27 is of particular interest due to its unique structure and properties, which make it suitable for a wide range of applications.
Scientific Research Applications
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of compounds structurally related to "2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one". For instance, Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013). This highlights the potential of these compounds in addressing microbial resistance.
Synthesis and Characterization
The synthesis and spectral characterization of phthalazinone derivatives, which are structurally related to the compound of interest, have been explored, providing insights into novel synthetic routes and the chemical properties of these compounds (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012). Such studies are crucial for developing new materials with potential applications in pharmaceuticals and materials science.
Biological Evaluation and Antioxidant Activities
Research has also been conducted on Schiff bases containing the indole moiety and their derivatives for their antioxidant and antimicrobial activities. These studies contribute to the understanding of the biological activities of these compounds and their potential therapeutic applications (Saundane & Mathada, 2015).
properties
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-9-17-15(23-18-9)10-7-19(8-10)16(21)14-6-12(20)11-4-2-3-5-13(11)22-14/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHNGPMWOYHGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol](/img/structure/B2764146.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2764148.png)


![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2764154.png)
![5-Methyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2764156.png)
![6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2764159.png)
![(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine](/img/structure/B2764160.png)
![N-[4-(methylsulfanyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2764161.png)



